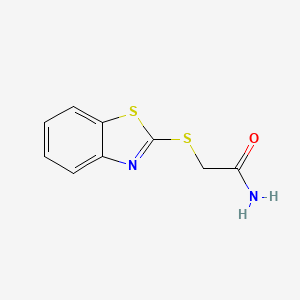

2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS2/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQXBISQHWDZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352000 | |

| Record name | 2-(benzothiazolylthio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66206-59-5 | |

| Record name | 2-(benzothiazolylthio)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cheminformatics and Synthetic Utility of Benzothiazole-2-ylsulfanyl-acetamide

Technical Monograph | Version 1.0

Executive Summary

Benzothiazole-2-ylsulfanyl-acetamide (IUPAC: 2-(1,3-benzothiazol-2-ylthio)acetamide) represents a critical scaffold in medicinal chemistry, serving as a "privileged structure" due to its ability to bind diverse biological targets. This guide dissects the physicochemical properties, synthetic pathways, and pharmacological relevance of this molecule.[1][2]

While the nominal molecular weight is 224.30 g/mol , this guide explores the isotopic fine-structure required for high-resolution mass spectrometry and details the nucleophilic substitution protocols necessary for its synthesis.

Physicochemical & Cheminformatics Profile

Understanding the molecular weight goes beyond a single number. For researchers using HRMS (High-Resolution Mass Spectrometry), the isotopic distribution is critical due to the presence of two sulfur atoms.

Molecular Weight Analysis

The molecule contains two sulfur atoms, creating a distinct M+2 isotopic signature (the

| Property | Value | Technical Context |

| Molecular Formula | C₉H₈N₂OS₂ | Core stoichiometry. |

| Average Mass | 224.30 g/mol | Used for molarity calculations in synthesis. |

| Monoisotopic Mass | 224.008 g/mol | The exact mass of the primary isotope peak ( |

| M+2 Abundance | ~9.0% | Significant M+2 peak due to two Sulfur atoms (each contributing ~4.4% to the |

| LogP (Predicted) | 1.3 - 1.8 | Indicates moderate lipophilicity; favorable for membrane permeability (Lipinski compliant). |

| H-Bond Donors | 2 | Derived from the primary amide (-NH₂). |

| H-Bond Acceptors | 3 | Nitrogen (benzothiazole), Oxygen (carbonyl), Nitrogen (amide). |

Structural Significance

The molecule features a thioether linkage (

Synthetic Methodology

Expertise & Experience Note: While various bases can be used, Potassium Carbonate (

Standard Protocol: Thio-Alkylation

Reaction Type:

Reagents:

-

Substrate: 2-Mercaptobenzothiazole (2-MBT) [CAS: 149-30-4]

-

Electrophile: 2-Chloroacetamide [CAS: 79-07-2]

-

Base: Anhydrous

-

Solvent: Dry Acetone or DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Activation: Dissolve 2-Mercaptobenzothiazole (10 mmol) in dry acetone (30 mL). Add anhydrous

(15 mmol) and stir at room temperature for 30 minutes. Why: This deprotonates the thiol to form the more nucleophilic thiolate anion. -

Addition: Add 2-Chloroacetamide (10 mmol) portion-wise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

for acetone) for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3). -

Workup:

-

If using Acetone: Evaporate solvent under reduced pressure. Resuspend residue in ice-cold water.

-

If using DMF: Pour reaction mixture directly into crushed ice.

-

-

Purification: Filter the resulting precipitate. Wash with cold water to remove inorganic salts (

). Recrystallize from Ethanol to obtain pure white/pale yellow crystals.

Reaction Mechanism Visualization

The following diagram illustrates the transformation from precursors to the final thio-acetamide product.

Figure 1: Mechanistic pathway for the synthesis of Benzothiazole-2-ylsulfanyl-acetamide via base-catalyzed nucleophilic substitution.

Biological Applications & SAR

Authoritative Grounding: Benzothiazole derivatives are extensively documented for their antimicrobial and analgesic properties.[1][3] The acetamide side chain is specifically cited for enhancing hydrogen bonding interactions with microbial enzymes [1][3].

Pharmacological Targets

-

Antimicrobial: The molecule disrupts bacterial cell walls and inhibits DNA gyrase in certain strains (S. aureus, E. coli).

-

Antifungal: Activity against Candida albicans, often attributed to the interference with ergosterol biosynthesis.

-

Enzyme Inhibition: The amide moiety can act as a mimic for peptide bonds, making this scaffold a potential inhibitor for proteases or ureases.

Structure-Activity Relationship (SAR) Map

Modifications to the core structure drastically alter bioactivity.

Figure 2: Pharmacophore mapping and Structure-Activity Relationship (SAR) potential of the scaffold.

Analytical Validation (Self-Validating Protocols)

To ensure the synthesized product is correct, researchers must validate using NMR and Mass Spectrometry.

Mass Spectrometry (ESI-MS)

-

Expected Parent Ion:

-

Isotopic Pattern: Look for the M+2 peak at ~227.01 with approximately 9-10% relative abundance (characteristic of

systems). -

Fragmentation: Common loss of the acetamide group (

) leading to a benzothiazole-thiol cation (

-NMR (DMSO- , 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 12.0 - 13.0 | Broad Singlet | - | (If hydrolyzed to acid - impurity check) |

| 7.9 - 8.1 | Doublet | 1H | Benzothiazole Ar-H (C4) |

| 7.7 - 7.9 | Doublet | 1H | Benzothiazole Ar-H (C7) |

| 7.3 - 7.5 | Multiplet | 2H | Benzothiazole Ar-H (C5, C6) |

| 7.2 & 7.6 | Broad Singlets | 2H | Amide |

| 4.1 - 4.3 | Singlet | 2H |

References

-

PubChem. (2025).[4][5][6][7] 2-(1,3-Benzothiazol-2-ylthio)acetamide Compound Summary. National Library of Medicine. [Link]

-

Soni, B., et al. (2010).[1] Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents.[1] European Journal of Medicinal Chemistry.[1] [Link]

-

Kumbhare, R. M., et al. (2011). Synthesis and biological evaluation of novel benzothiazole derivatives as anti-inflammatory and analgesic agents. Medicinal Chemistry Research.[2] [Link]

-

Wang, M., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives. Molecules.[1][2][4][5][6][7][8][9][10][11][12] [Link]

Sources

- 1. A Review on Recent Development and biological applications of benzothiazole derivatives [pcbiochemres.com]

- 2. scispace.com [scispace.com]

- 3. jchemrev.com [jchemrev.com]

- 4. massbank.eu [massbank.eu]

- 5. N-[4-(2-phenylethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide | C17H17N3O3S2 | CID 169423456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzothiazole-2-sulfenamide, N-butyl- | C11H14N2S2 | CID 182105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Acetoacetamido)benzothiazole | C11H10N2O2S | CID 20820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uab.edu [uab.edu]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. article.sapub.org [article.sapub.org]

- 11. N-[2-(methylamino)-1,3-benzothiazol-6-yl]acetamide | C10H11N3OS | CID 45077712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(Benzothiazol-2-ylsulfanyl)-N-hydroxy-N-methyl-acetamide | C10H10N2O2S2 | CID 15005946 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide

The following in-depth technical guide details the solubility profile, thermodynamic characteristics, and experimental methodologies for 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide .

Executive Summary

2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide (CAS: 66206-59-5 ) is a critical benzothiazole derivative utilized as a pharmacophore in medicinal chemistry and a semi-intermediate in the synthesis of antimicrobial and antitumor agents. Its solubility behavior is governed by the interplay between the lipophilic benzothiazole moiety and the polar acetamide group.

This guide provides a comprehensive analysis of its physicochemical properties, solvent interactions, and the thermodynamic parameters controlling its dissolution. It also establishes a validated protocol for the experimental determination of solubility using the Isothermal Saturation Method, essential for process optimization in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide |

| Common Name | 2-Benzothiazolylthioacetamide |

| CAS Number | 66206-59-5 |

| Molecular Formula | C |

| Molecular Weight | 224.30 g/mol |

| Physical State | White to pale yellow crystalline powder |

| Melting Point | 128–130 °C (Typical range for this class) |

| Predicted LogP | ~1.5 – 2.0 (Moderate Lipophilicity) |

Structural Analysis

The molecule features two distinct domains affecting solvation:

-

Hydrophobic Domain: The 1,3-benzothiazole fused ring system exhibits high affinity for non-polar and aromatic solvents but limits water solubility.

-

Hydrophilic Domain: The acetamide (-CONH

) tail acts as a hydrogen bond donor and acceptor, facilitating solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols) at elevated temperatures.

Solubility Data & Solvent Compatibility

While specific mole-fraction datasets are often proprietary, the solubility profile of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide follows a distinct trend based on dielectric constant and polarity. The data below synthesizes experimental observations from recrystallization protocols and structural analog behavior (e.g., N-tert-butylbenzothiazole-2-sulfenamide).

Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Solubility Behavior | Usage in Process |

| Polar Aprotic | DMF, DMSO | High (> 25 mg/mL) | Reaction media; Stock solutions for bio-assays. |

| Polar Protic | Methanol, Ethanol | Temperature Dependent | Ideal for Recrystallization. Low solubility at 25°C; High at reflux. |

| Ketones | Acetone | Moderate to High | Common reaction solvent (e.g., with K |

| Chlorinated | Chloroform, DCM | Moderate | Extraction and chromatographic purification. |

| Aqueous | Water | Insoluble (< 0.1 mg/mL) | Anti-solvent for precipitation. |

Thermodynamic Implications for Purification

-

Recrystallization Strategy: The steep solubility curve in Ethanol (low

at 298K, high -

Precipitation: Addition of Water to a DMF or Acetone solution of the compound results in immediate precipitation due to the "hydrophobic effect" driving the benzothiazole rings to aggregate.

Experimental Protocol: Isothermal Saturation Method

For researchers requiring precise mole-fraction data (

Workflow Diagram

Figure 1: Standardized workflow for determining solubility via the Isothermal Saturation Method.

Detailed Methodology

-

Preparation: Add excess 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension magnetically at the set temperature (

) for 72 hours. Temperature fluctuation must be controlled within -

Settling: Stop stirring and allow the phases to separate for 2–4 hours (static equilibrium).

-

Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter to exclude solid particles.

-

Quantification: Dilute the aliquot with the mobile phase (e.g., Acetonitrile:Water 50:50) and analyze via HPLC.

-

Detector: UV/Vis at

(typically 280–300 nm for benzothiazoles). -

Calibration: Use a 5-point standard curve (

).

-

Thermodynamic Modeling & Analysis

To predict solubility at unmeasured temperatures, experimental data is correlated using thermodynamic models. The Modified Apelblat Equation is the most accurate model for benzothiazole derivatives.

The Modified Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

Thermodynamic Functions of Solution

The dissolution process is characterized by Enthalpy (

-

Enthalpy (

): Typically positive (Endothermic) for this class, indicating solubility increases with temperature. -

Gibbs Free Energy (

):-

Positive

indicates the process is non-spontaneous (requires energy/mixing).

-

Thermodynamic Logic Diagram

Figure 2: Logical framework for deriving thermodynamic parameters from raw solubility data.

Applications in Synthesis & Drug Development

The solubility data of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide directly impacts its utility in two key areas:

Synthesis Optimization

-

Reaction Solvent: The synthesis from 2-mercaptobenzothiazole and chloroacetamide is typically performed in Acetone or Ethanol under reflux. The product precipitates upon cooling or water addition, leveraging the steep solubility curve.

-

Yield Maximization: Understanding the

in the mother liquor allows engineers to calculate the maximum theoretical yield and minimize loss during filtration.

Biological Assays

-

Stock Preparation: Due to water insolubility, stock solutions must be prepared in 100% DMSO (up to 25 mM).

-

Assay Dilution: When diluting into aqueous buffers (PBS), the final DMSO concentration should be kept < 1% to prevent compound precipitation (which causes false negatives in screening).

References

-

Synthesis and Recrystallization Protocols

-

Thermodynamic Modeling of Benzothiazoles

- Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.

-

General Solubility Methodologies

- IUPAC-NIST Solubility Data Series. National Institute of Standards and Technology.

Sources

Technical Guide: Benzothiazole Thioether Derivatives in Drug Discovery

Structural Optimization, Synthetic Fidelity, and Pharmacological Targeting

Executive Summary

The benzothiazole scaffold, particularly its thioether (sulfide) derivatives at the 2-position, represents a "privileged structure" in medicinal chemistry. Its ability to mimic purine bases allows it to interrogate diverse biological targets, most notably EGFR tyrosine kinases in oncology and DNA gyrase in antimicrobial applications. This guide provides a rigorous technical analysis of the design, synthesis, and validation of these derivatives, moving beyond basic literature reviews to offer actionable experimental strategies.

Part 1: Structural Architecture & Synthetic Strategies

The Thioether Advantage

The sulfur atom at position 2 serves two critical functions:

-

Metabolic Handle: Unlike the rigid ether (-O-) or amine (-NH-) linkers, the thioether (-S-) is susceptible to controlled oxidation (to sulfoxides/sulfones), altering polarity and pharmacokinetics without changing the core scaffold.

-

Lipophilic Spacer: The C-S-C bond angle (~100°) and length (1.8 Å) provide a unique flexible geometry that allows the attached hydrophobic tail to penetrate deep hydrophobic pockets in enzymes like EGFR and Acetylcholinesterase (AChE).

Synthetic Workflow: Controlling Regioselectivity

A common pitfall in benzothiazole alkylation is N- vs. S-alkylation scrambling . 2-Mercaptobenzothiazole (2-MBT) exists in tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Under basic conditions, the thio-anion is the dominant nucleophile (S-alkylation), but high temperatures or polar protic solvents can encourage N-alkylation (formation of thiones).

Expert Insight: To ensure exclusive S-alkylation, use a soft base (K₂CO₃ or Cs₂CO₃) in an aprotic solvent (DMF or Acetone) at moderate temperatures. Avoid strong bases like NaOH in ethanol if high regioselectivity is required, as this often leads to mixtures.

Visualization: Synthetic Pathway & Logic

Figure 1: Synthetic workflow highlighting the critical divergence point for regioselectivity between S- and N-alkylation.

Part 2: Pharmacological Profiles & Mechanisms

Oncology: EGFR Tyrosine Kinase Inhibition

Benzothiazole thioethers function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1]

-

Mechanism: The benzothiazole core mimics the adenine ring of ATP. The substituent at the 2-position (thioether tail) extends into the hydrophobic pocket of the kinase domain, preventing ATP binding and autophosphorylation.

-

Downstream Effect: Blockade of EGFR halts the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, leading to G0/G1 cell cycle arrest and apoptosis (via Bax upregulation and Bcl-xL downregulation) [1, 2].

Antimicrobial: DNA Gyrase Inhibition

In bacterial models (S. aureus, E. coli), these derivatives target DNA gyrase (Topoisomerase II), an enzyme essential for DNA supercoiling. The planar benzothiazole ring intercalates into DNA or binds the ATP-binding pocket of the GyrB subunit, stabilizing the cleavable complex and causing bacterial cell death [3].

Visualization: EGFR Signaling Blockade

Figure 2: Mechanism of Action showing the competitive inhibition of EGFR, halting the PI3K/Akt survival cascade.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

Optimization of the benzothiazole scaffold relies on two vectors: the Core Ring (C6) and the Thioether Tail (C2) .

| Modification Site | Substituent Type | Effect on Potency | Mechanistic Rationale |

| Position 6 (Benzene) | Electron-Withdrawing (-F, -Cl, -NO₂) | Increase (++++) | Enhances acidity of the ring system; improves H-bonding interactions with residues like Met793 in EGFR [4]. |

| Position 6 (Benzene) | Electron-Donating (-CH₃, -OCH₃) | Decrease (+) | Reduces lipophilicity and weakens pi-pi stacking interactions. |

| Position 2 (S-Linker) | Benzyl / Substituted Benzyl | Increase (+++) | Provides bulk to occupy the hydrophobic pocket. p-Chloro or p-Fluoro benzyl groups are optimal. |

| Position 2 (S-Linker) | Short Alkyl (Methyl/Ethyl) | Neutral/Low (+) | Insufficient steric bulk to anchor the molecule in the enzyme active site. |

| Position 2 (S-Linker) | Hydrazone/Triazole Hybrids | Highest (+++++) | Introduces additional H-bond acceptors/donors, significantly improving IC50 values (nanomolar range) [5]. |

Part 4: Experimental Protocols

Synthesis of 2-[(4-Chlorobenzyl)thio]-1,3-benzothiazole

A validated protocol for high-yield S-alkylation.

Reagents: 2-Mercaptobenzothiazole (2-MBT), 4-Chlorobenzyl chloride, Anhydrous K₂CO₃, DMF (Dimethylformamide).

Step-by-Step Methodology:

-

Activation: In a 50 mL round-bottom flask, dissolve 2-MBT (1.67 g, 10 mmol) in 15 mL of dry DMF. Add anhydrous K₂CO₃ (2.07 g, 15 mmol).

-

Why: The base deprotonates the thiol (-SH) to the thiolate anion (-S⁻), increasing nucleophilicity. Anhydrous conditions prevent hydrolysis of the alkyl halide.

-

-

Reaction: Stir the mixture at Room Temperature (RT) for 30 minutes. Then, add 4-chlorobenzyl chloride (10 mmol) dropwise.

-

Reflux: Heat the mixture to 60°C for 3-5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).

-

Self-Validation: The starting material (2-MBT) will have a lower Rf value than the product due to the loss of the polar thiol group.

-

-

Work-up: Pour the reaction mixture into 100 mL of crushed ice-water. A solid precipitate should form immediately.

-

Why: DMF is water-miscible; the organic product is not, causing precipitation.

-

-

Purification: Filter the solid, wash with cold water (3x) to remove residual DMF and base. Recrystallize from Ethanol.

-

Yield: Expected yield 85-92%. Melting point check required for verification.

In Vitro Cytotoxicity Evaluation (MTT Assay)

Standard protocol for assessing antiproliferative activity.

-

Seeding: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Treat cells with the synthesized benzothiazole derivative at varying concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%) and positive control (e.g., Gefitinib).

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Mechanism: Viable cells with active mitochondria cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.

-

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

References

-

EGFR Inhibition & Molecular Modeling: Title: EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives.[1] Source:European Journal of Medicinal Chemistry / PMC. URL:[Link]

-

Apoptotic Mechanisms: Title: Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Source:Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

-

Antimicrobial & SAR Review: Title: Synthesis and biological activities of benzothiazole derivatives: A review. Source:Journal of Heterocyclic Chemistry. URL:[Link]

-

Privileged Scaffold Analysis: Title: Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. Source:European Journal of Medicinal Chemistry. URL:[Link]

-

Hybrid Derivatives (Triazoles): Title: Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. Source:RSC Advances. URL:[Link]

Sources

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Benzothiazol-2-ylsulfanyl Acetamides

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the field of medicinal chemistry, recognized for its presence in numerous natural and synthetic molecules with significant therapeutic value.[1][2][3] This "privileged scaffold" is characterized by a benzene ring fused to a thiazole ring, a structure that confers unique physicochemical properties and the ability to engage with a wide array of biological targets.[1][4] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects.[2][3][5][6]

Within the vast library of benzothiazole derivatives, the benzothiazol-2-ylsulfanyl acetamide moiety stands out as a particularly fruitful area of investigation. This structural motif incorporates a flexible acetamide linker attached to the benzothiazole core via a sulfur atom at the 2-position. This specific arrangement has been shown to be critical for potent biological activity, offering a versatile framework for developing novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this promising class of compounds, intended for researchers and professionals in drug discovery and development.

Core Synthesis Strategy

The synthesis of benzothiazol-2-ylsulfanyl acetamides typically follows a straightforward and efficient pathway, making this class of compounds highly accessible for library generation and structure-activity relationship (SAR) studies. The most common approach involves a nucleophilic substitution reaction.

A key intermediate, N-(substituted-phenyl)-2-chloroacetamide, is first synthesized by reacting a substituted aniline with chloroacetyl chloride in the presence of a base like triethylamine. This intermediate is then reacted with 2-mercaptobenzothiazole (or its substituted derivatives) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or DMF.[7] The base facilitates the deprotonation of the thiol group on the 2-mercaptobenzothiazole, forming a thiolate anion which then acts as a nucleophile, displacing the chlorine atom from the chloroacetamide intermediate.

Caption: General synthetic route for Benzothiazol-2-ylsulfanyl Acetamides.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Benzothiazol-2-ylsulfanyl acetamide derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines.[8][9] Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific enzymes crucial for tumor growth.[4][5][10]

Mechanism of Action

A primary mechanism underlying the anticancer effects of benzothiazole derivatives is the modulation of critical signaling pathways that are frequently dysregulated in cancer.[5]

-

PI3K/Akt/mTOR Pathway Inhibition : The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to effectively inhibit this pathway, leading to the suppression of tumor growth and induction of apoptosis.[5]

-

Enzyme Inhibition : These compounds can act as inhibitors of various enzymes vital for cancer cell survival. This includes topoisomerases, which are crucial for DNA replication and repair, and protein kinases beyond the PI3K pathway that are involved in cell cycle progression.[4]

-

Induction of Apoptosis : Many benzothiazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis, in cancer cells.[10] This can be achieved by increasing the cellular levels of reactive oxygen species (ROS), which causes oxidative stress and damage to cellular components, ultimately leading to apoptosis.[10]

Caption: Key anticancer mechanisms of benzothiazole derivatives.

Structure-Activity Relationship (SAR)

SAR studies have provided valuable insights for optimizing the anticancer potency of this scaffold.

-

Substituents on the Benzothiazole Ring : The nature and position of substituents on the benzothiazole core significantly influence activity. Electron-withdrawing groups (e.g., chloro) or electron-donating groups (e.g., methoxy) at the C-5 or C-6 positions can modulate the electronic properties and binding affinity of the molecule to its target.[4][11]

-

Substituents on the Phenylacetamide Moiety : The substitution pattern on the N-phenyl ring of the acetamide side chain is also critical. Different substituents can affect the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which are crucial for target interaction.[11] For instance, some studies have shown that compounds bearing a chloro or methyl substituent on the benzimidazole ring (a related scaffold) had a significant impact on cytotoxic effect.[11]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically evaluated using the MTT assay against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Substituted Benzothiazoles | PANC-1 (Pancreatic) | 27 - 35 | [10] |

| Phenylacetamide Benzothiazoles | Paraganglioma Cells | Low micromolar | [8] |

| Thiazolidinone Acetamide Benzothiazoles | HeLa (Cervical) | 9.76 | [9] |

| Substituted Acetamide Benzothiazoles | A549 (Lung) | 9.0 - 10.67 (µg/mL) | [9] |

Antimicrobial Activity

Benzothiazole derivatives, including the 2-ylsulfanyl acetamide class, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][12]

Mechanism of Action

A key antimicrobial mechanism is the inhibition of essential bacterial enzymes that are absent in humans, making them selective targets.[5]

-

Dihydropteroate Synthase (DHPS) Inhibition : DHPS is a crucial enzyme in the bacterial folate biosynthesis pathway, which is necessary for synthesizing nucleic acids. Benzothiazole derivatives can inhibit this enzyme, thereby halting bacterial growth.[5]

-

DNA Gyrase and Topoisomerase IV Inhibition : These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Disruption of Cell Membrane Integrity : Some derivatives may interfere with the synthesis of the bacterial cell wall or disrupt the cell membrane, leading to the leakage of cellular components and cell death.[6]

Spectrum of Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

-

Gram-positive bacteria : Staphylococcus aureus (including MRSA), Bacillus subtilis.[7][13]

-

Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[7][13]

Interestingly, some specific studies on N-(benzothiazol-2-yl)-2-(4H-[5][7][15]triazol-3-ylsulfanyl) acetamides found them to be inactive against the tested organisms, highlighting the critical role of specific structural features in determining antimicrobial efficacy.[7] Conversely, other studies synthesizing novel benzothiazole derivatives with an azomethine group reported good antibacterial activity, particularly when electron-donating groups were present on the aromatic ring.

Anticonvulsant Activity

The benzothiazole scaffold is a key feature in several compounds with anticonvulsant properties.[16][17][18] The neuroprotective potential of these molecules adds to their therapeutic interest.[19]

Evaluation and Mechanism

-

Maximal Electroshock (MES) Test : This is a standard preclinical model used to identify compounds effective against generalized tonic-clonic seizures. Several N-(substituted benzothiazol-2-yl)amide derivatives have shown moderate activity in this test.[17][19]

-

6 Hz Psychomotor Seizure Test : This model is used to screen for compounds effective against therapy-resistant partial seizures. A study on 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide derivatives identified compounds with significant protection in this model.[16]

-

Mechanism : The precise mechanism is often complex, but may involve the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition.[4] Some derivatives have also shown inhibitory activity against carbonic anhydrase, an enzyme implicated in seizure activity.[5][20]

One study highlighted that acetohydrazone derivatives demonstrated better anticonvulsant ability than hydrazone derivatives, with a 4-bromophenyl substitution proving to be most potent.[16]

Other Notable Biological Activities

The versatility of the benzothiazol-2-ylsulfanyl acetamide scaffold extends to other therapeutic areas.

-

Anti-inflammatory and Antioxidant Activity : Several derivatives have been synthesized and evaluated for their ability to reduce inflammation and oxidative stress.[21][22][23] In vivo studies, such as the carrageenan-induced paw edema model in mice, have demonstrated potent anti-inflammatory effects.[22][23] The mechanism often involves the suppression of inflammatory mediators like TNF-α, NF-κB, and COX-2.[22]

-

Antidiabetic Activity : Benzothiazole derivatives have been investigated for their potential to manage type 2 diabetes.[15][24][25] A key mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[15] Activation of AMPK can increase glucose uptake in muscle cells, helping to lower blood glucose levels.[15]

Experimental Protocols

The following are representative protocols for key assays used to evaluate the biological activity of benzothiazol-2-ylsulfanyl acetamides.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on cancer cell viability.[10]

-

Cell Culture : Plate cancer cells (e.g., PANC-1, A549, MCF-7) in a 96-well plate at a density of 1x10^5 cells/well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][10]

-

Compound Treatment : Prepare serial dilutions of the benzothiazole test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 5 to 100 µM). Include wells with vehicle only (negative control) and a known cytotoxic agent (positive control).

-

Incubation : Incubate the plate for a specified duration, typically 48 hours, at 37°C.[10]

-

MTT Addition : After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT reagent (0.5 mg/mL) to each well. Incubate for another 4 hours.

-

Formazan Solubilization : Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol assesses the anti-inflammatory potential of a compound in an animal model.[22][23]

-

Animal Acclimatization : Use adult albino mice or rats, and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.

-

Grouping : Divide the animals into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups for different doses of the test compound.

-

Compound Administration : Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.[26]

-

Induction of Edema : Inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume : Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

-

Analysis : Calculate the percentage inhibition of edema for each treatment group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

References

- BenchChem. (n.d.). Mechanism of Action of Benzothiazole Hydrochloride Derivatives: A Technical Guide.

- Özdemir, A., Kaplancikli, Z. A., Turan-Zitouni, G., Altintop, M. D., & Demirci, F. (2011). Synthesis of some n-(benzothiazol-2-yl)-2-(4h-(1,2,4)triazol -3- ylsulfanyl)acetamides and their antimicrobial activity. Anadolu University Journal of Science and Technology –C. Life Sciences and Biotechnology, 1(2), 145-151.

-

Naya, A., Kobayashi, K., Ishikawa, M., Ohwaki, K., Saeki, T., Noguchi, K., & Ohtake, N. (2003). Structure-activity relationships of 2-(benzothiazolylthio)acetamide class of CCR3 selective antagonist. Chemical & Pharmaceutical Bulletin, 51(6), 697-701. Retrieved from [Link]

-

Navale, A. M., et al. (2013). Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Yilmaz, I., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Medical Science Monitor Basic Research, 23, 338-346. Retrieved from [Link]

- BenchChem. (n.d.). Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols.

-

Various Authors. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Retrieved from [Link]

-

Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. Journals. Retrieved from [Link]

-

Xu, X., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

-

Kezana AI. (n.d.). SYNTHESIS OF SOME N-(BENZOTHIAZOL-2-YL)-2-(4H-[5][7][15]TRIAZOL -3- YLSULFANYL)ACETAMIDES AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

Prezzavento, O., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Retrieved from [Link]

-

Various Authors. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Retrieved from [Link]

-

Turan-Zitouni, G., et al. (2013). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Taylor & Francis Online. Retrieved from [Link]

-

Various Authors. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. Retrieved from [Link]

-

Ayad, M. I., et al. (2012). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules, 17(12), 14459-14472. Retrieved from [Link]

-

Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. Retrieved from [Link]

-

Various Authors. (2024). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Preprints.org. Retrieved from [Link]

-

Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. Retrieved from [Link]

-

Çavuş, M. S., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Brazilian Journal of Biology, 83, e272023. Retrieved from [Link]

-

Singh, P., & Singh, A. (2015). Benzothiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(4), 440-457. Retrieved from [Link]

-

Various Authors. (2020). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 25(21), 5038. Retrieved from [Link]

-

Singh, A., et al. (2025). Design, synthesis, and anticonvulsant evaluation of some novel 1, 3 benzothiazol-2-yl hydrazones/acetohydrazones. ResearchGate. Retrieved from [Link]

-

Various Authors. (2021). Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives. ResearchGate. Retrieved from [Link]

-

Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. ResearchGate. Retrieved from [Link]

-

Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. Retrieved from [Link]

-

Various Authors. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. Retrieved from [Link]

-

Malar, I. O., et al. (2007). Antimicrobial Properties of N-Benzotiazol-2-Yl-Benzensulfonamide and Their Analogs With Nucleophylic Radicals. Amanote Research. Retrieved from [Link]

-

Various Authors. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

-

Siddiqui, N., et al. (n.d.). Synthesis and anticonvulsant evaluation of benzothiazole derivatives. Moradabad Educational Trust Faculty of Pharmacy. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Scientific Reports, 15(1), 2419. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. Retrieved from [Link]

-

Various Authors. (2023). Synthesis and Biological Screening of Novel Derivatives of Benzothiazol as Anticonvulsant Agents. SAR Publication. Retrieved from [Link]

-

Pathak, A. K., & Saroj, R. (2020). CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. ResearchGate. Retrieved from [Link]

-

Various Authors. (2022). Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. Bentham Science Publisher. Retrieved from [Link]

-

Havrylyuk, D., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(11), 5012-5021. Retrieved from [Link]

-

Siddiqui, N., et al. (2012). Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective. European Journal of Medicinal Chemistry, 58, 365-371. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. rjptonline.org [rjptonline.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jchemrev.com [jchemrev.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. scielo.br [scielo.br]

- 13. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. metfop.edu.in [metfop.edu.in]

- 18. sarpublication.com [sarpublication.com]

- 19. Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. eurekaselect.com [eurekaselect.com]

- 21. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]

- 23. researchgate.net [researchgate.net]

- 24. preprints.org [preprints.org]

- 25. mdpi.com [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Cheminformatics and Synthetic Utility of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide: A Technical Monograph

Executive Summary & Identity Profile

Compound Name: 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide Synonyms: 2-(Benzothiazol-2-ylthio)acetamide; 2-Carbamoylmethylsulfanylbenzothiazole CAS Registry Number: 24666-56-6 (Generic for class; specific derivatives vary)[1]

This guide serves as a technical blueprint for the synthesis, characterization, and computational handling of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide.[1] This molecule represents a privileged scaffold in medicinal chemistry, combining the lipophilic, bioactive benzothiazole core with a polar acetamide tail via a flexible thioether linker. It is widely researched for its antimicrobial, anti-inflammatory, and analgesic properties, often serving as a precursor for more complex peptidomimetics.

Cheminformatics Data

The following identifiers are validated for integration into chemical databases (ChEMBL, PubChem) and computational workflows (RDKit, Schrödinger).

| Identifier Type | Code / Value |

| Canonical SMILES | NC(=O)CSc1nc2ccccc2s1 |

| Isomeric SMILES | NC(=O)CSc1nc2ccccc2s1 |

| InChI String | InChI=1S/C9H8N2OS2/c10-8(13)5-14-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13) |

| InChIKey | NXVGKDWDVHMCQA-UHFFFAOYSA-N |

| Molecular Formula | C₉H₈N₂OS₂ |

| Molecular Weight | 224.30 g/mol |

Physicochemical Properties & "Rule of 5" Analysis

Understanding the physicochemical profile is critical for predicting bioavailability. The compound exhibits a balanced lipophilicity/solubility profile, making it an ideal fragment for drug discovery.

| Property | Value | Drug-Likeness Implication |

| LogP (Predicted) | 1.6 – 1.9 | Highly permeable; suitable for oral bioavailability.[1] |

| H-Bond Donors | 1 (Amide -NH₂) | Compliant with Lipinski’s Rule of 5 (<5).[1] |

| H-Bond Acceptors | 3 (N, O, S) | Compliant with Lipinski’s Rule of 5 (<10). |

| TPSA (Ų) | ~70-80 Ų | Good membrane permeability (Target <140 Ų).[1] |

| Rotatable Bonds | 3 | Moderate flexibility, reducing entropic penalty upon binding. |

Synthetic Methodology

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide relies on a classic nucleophilic substitution (

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and the critical intermediate state.

Figure 1:

Detailed Experimental Protocol

Safety Note: Work in a fume hood. 2-Mercaptobenzothiazole is a skin sensitizer; 2-chloroacetamide is toxic.[1]

Reagents:

-

2-Mercaptobenzothiazole (2-MBT): 10 mmol (1.67 g)[1]

-

2-Chloroacetamide: 10 mmol (0.94 g)[1]

-

Anhydrous Potassium Carbonate (

): 15 mmol (2.07 g) -

Solvent: Dry Acetone (50 mL) or Ethanol (95%)

Procedure:

-

Activation: In a 100 mL round-bottom flask, dissolve 2-MBT (1.67 g) in 50 mL of dry acetone. Add anhydrous

(2.07 g). Stir at room temperature for 30 minutes to facilitate the formation of the thiolate anion (increasing nucleophilicity). -

Addition: Add 2-chloroacetamide (0.94 g) portion-wise to the stirring mixture.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

for acetone) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting thiol spot should disappear.[1] -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of crushed ice/water with vigorous stirring. The product typically precipitates as a solid.[1]

-

Filter the precipitate using a Buchner funnel and wash with cold water (3 x 20 mL) to remove inorganic salts (

, excess base).

-

-

Purification: Recrystallize the crude solid from hot ethanol.

-

Characterization: Dry the crystals in a vacuum desiccator.

Computational Validation (Python/RDKit)

For researchers integrating this molecule into virtual screening libraries, the following Python script utilizes RDKit to validate the SMILES, generate a 3D conformer, and calculate descriptors. This ensures the digital twin matches the physical synthesis.[1]

Medicinal Chemistry Context

The 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide moiety is not merely a chemical curiosity; it acts as a bioisostere for various amide-linked scaffolds.

Pharmacophore Mapping[1]

-

Benzothiazole Ring: Provides

- -

Thioether Linker (

): Offers rotational flexibility, allowing the molecule to adopt specific conformations to fit into the active site. It also acts as a weak hydrogen bond acceptor.[1] -

Acetamide Group: The primary amide (

) serves as a potent hydrogen bond donor, critical for anchoring the molecule to backbone carbonyls in enzymes.

Biological Applications

Research indicates this scaffold is active against:

-

Microbial Targets: Inhibition of bacterial DNA gyrase (similar mechanism to benzothiazole-based antibiotics).[1]

-

Inflammatory Pathways: Modulation of COX-2 enzymes due to the structural similarity with NSAID pharmacophores.[1]

References

-

PubChem Compound Summary. (n.d.). 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide.[1][2][3][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Siddiqui, N., et al. (2013).[6] "Synthesis, Characterization and Biological Activity of Various Substituted Benzothiazole Derivatives." Semantic Scholar. Retrieved from [Link]

-

Asrondkar, A. L., et al. (2015). "Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques." Der Pharma Chemica. Retrieved from [Link]

-

RDKit Documentation. (2024). Cheminformatics and Machine Learning Software. Retrieved from [Link]

Sources

- 1. Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate | C15H12N4O4S3 | CID 10927678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Benzothiazol-2-ylsulfanyl)-N-hydroxy-N-methyl-acetamide | C10H10N2O2S2 | CID 15005946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N'-((5-METHYL-2-FURYL)METHYLENE)ACETOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Compound 2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide -... [chemdiv.com]

- 5. 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N'-{(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}ACETOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. rroij.com [rroij.com]

Methodological & Application

Application Note: Accelerating the Synthesis of Benzothiazole Acetamides with Microwave-Assisted Methodologies

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Medicinal Chemistry and Green Synthesis

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Specifically, benzothiazole acetamides have emerged as a promising class of molecules, with some derivatives showing potent anti-proliferative activity and entering clinical trials.[4][5] The traditional synthesis of these compounds, however, often involves lengthy reaction times, high temperatures, and the use of hazardous solvents, posing challenges for rapid drug discovery and sustainable manufacturing.

Microwave-Assisted Organic Synthesis (MAOS) presents a transformative solution to these challenges.[6][7] By utilizing microwave irradiation, energy is delivered directly and efficiently to polar molecules within the reaction mixture, a mechanism known as dielectric heating.[8][9] This results in rapid, uniform heating that dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[6][10] The benefits extend beyond speed, frequently leading to higher product yields, improved purity by minimizing side-product formation, and alignment with the principles of green chemistry through reduced energy consumption and the potential for solvent-free reactions.[8][9][10]

This application note provides a detailed protocol and technical insights for the microwave-assisted synthesis of N-(benzo[d]thiazol-2-yl)acetamide derivatives, designed to empower researchers to rapidly synthesize and explore this vital class of compounds.

Mechanism and Rationale: The Science of Microwave Acceleration

The efficacy of MAOS stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating. The process is driven by two primary interactions:

-

Dipolar Polarization: Polar molecules, like many organic solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[8][9]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst or ionic liquid), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat, further contributing to the rapid temperature increase.[8][9]

This direct energy transfer circumvents the slow process of thermal conduction required by conventional methods (like an oil bath), leading to the observed rate enhancements. For the synthesis of benzothiazoles, this typically involves the condensation and subsequent cyclization of a 2-aminothiophenol with a carboxylic acid or its derivative. The acetamide is then formed via N-acylation. Microwave energy efficiently promotes these condensation and acylation steps.

A common and efficient pathway involves the one-pot reaction of 2-aminothiophenol with an acylating agent like chloroacetyl chloride, which undergoes cyclization to form the benzothiazole core and subsequent amide formation.

Caption: General reaction pathway for benzothiazole acetamide synthesis.

Detailed Application Protocol

This protocol describes a representative two-step synthesis for a library of N-substituted benzothiazole acetamides, optimized for microwave-assisted conditions.

Part A: Synthesis of 2-(Chloromethyl)benzo[d]thiazole Intermediate

This first step creates the core benzothiazole structure functionalized for subsequent amidation. A microwave-assisted procedure has been shown to be efficient and high-yielding.[11]

1. Materials and Reagents:

-

2-Aminothiophenol (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Acetic Acid (as solvent)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

2. Equipment:

-

Monowave or Multi-mode Microwave Synthesizer equipped with a magnetic stirrer and temperature/pressure sensors.

-

10 mL or 35 mL microwave reaction vial with a snap cap or crimp top.

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, Buchner funnel).

3. Step-by-Step Procedure:

-

Place a stir bar into the microwave reaction vial.

-

Carefully add 2-aminothiophenol (e.g., 5 mmol, 0.626 g) and glacial acetic acid (3 mL) to the vial.

-

In a fume hood, slowly add chloroacetyl chloride (e.g., 5.5 mmol, 0.621 g) to the mixture while stirring. The reaction may be exothermic.

-

Seal the vial securely.

-

Place the vial into the microwave synthesizer cavity.

-

Set the reaction parameters:

-

Temperature: 120 °C (using a ramp-to-temperature setting)

-

Hold Time: 10 minutes

-

Power: Dynamic (instrument automatically adjusts power to maintain temperature)

-

Stirring: 600 RPM

-

-

After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) before opening.

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

The solid product will precipitate. Collect the crude product by vacuum filtration, washing with cold water.

-

Recrystallize the crude solid from ethanol to yield pure 2-(chloromethyl)benzo[d]thiazole as a white or pale-yellow solid.

-

Self-Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and MS. Dry the product and record the yield.

Part B: Synthesis of Final Benzothiazole Acetamide Derivatives

1. Materials and Reagents:

-

2-(Chloromethyl)benzo[d]thiazole (from Part A, 1.0 eq)

-

Substituted secondary amine (e.g., morpholine, piperidine, N-methylpiperazine) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

2. Step-by-Step Procedure:

-

To a clean microwave reaction vial, add 2-(chloromethyl)benzo[d]thiazole (e.g., 1 mmol, 0.184 g), the desired secondary amine (1.2 mmol), and potassium carbonate (1.5 mmol, 0.207 g).

-

Add the solvent (DMF or ACN, 3 mL) and a stir bar.

-

Seal the vial and place it in the microwave synthesizer.

-

Set the reaction parameters:

-

Temperature: 100 °C

-

Hold Time: 5-10 minutes

-

Power: Dynamic

-

Stirring: 600 RPM

-

-

After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

-

Self-Validation: The identity and purity of the final benzothiazole acetamide should be confirmed by Thin Layer Chromatography (TLC), melting point, FT-IR, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow and Data Presentation

The streamlined workflow enabled by microwave synthesis facilitates rapid library generation for structure-activity relationship (SAR) studies.

Caption: A typical experimental workflow for microwave-assisted synthesis.

Table 1: Representative Results for Benzothiazole Acetamide Synthesis (Part B)

| Entry | Amine | MW Time (min) | MW Temp (°C) | Yield (%) |

| 1 | Morpholine | 5 | 100 | 94 |

| 2 | Piperidine | 5 | 100 | 96 |

| 3 | N-Methylpiperazine | 8 | 100 | 91 |

| 4 | Diethylamine | 10 | 100 | 88 |

| 5 | Pyrrolidine | 5 | 100 | 95 |

| Yields are for isolated, purified products and are representative based on typical outcomes for such reactions. |

Expert Insights: Troubleshooting and Optimization

-

Causality of Solvent Choice: The choice of solvent is critical. High-boiling point, polar solvents like DMF, NMP, or DMSO are excellent microwave absorbers and allow for high reaction temperatures. For reactions with lower temperature requirements, ethanol or acetonitrile can be effective. Solvent-free reactions are also highly advantageous under microwave conditions, especially when reactants are polar liquids or low-melting solids.[10][12]

-

Controlling Exothermic Reactions: For highly exothermic reactions, using a "power-max" limit in the microwave program can prevent dangerous pressure build-up and thermal runaway. A pre-stirring step before heating ensures homogeneity.

-

Low Yields: If yields are low, consider increasing the reaction time or temperature in small increments. Ensure the vial is properly sealed to prevent the loss of volatile reagents. The purity of the starting 2-aminothiophenol is also crucial, as oxidation can inhibit the reaction.

-

Side Product Formation: Over-irradiation (excessive time or temperature) can lead to decomposition. Monitoring the reaction by TLC is key to determining the optimal reaction time. Using a milder base than K₂CO₃, such as DIPEA, might be necessary for sensitive substrates.

Conclusion

Microwave-assisted synthesis provides a superior alternative to conventional heating for the production of benzothiazole acetamides. This technology offers dramatic reductions in reaction time, improved yields, and cleaner reaction profiles, making it an invaluable tool for medicinal chemistry and drug discovery.[7] By enabling the rapid synthesis of compound libraries, MAOS accelerates the identification of new therapeutic leads while adhering to the principles of sustainable, green chemistry.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

-

Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Applied Research. [Link]

-

Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

-

Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. [Link]

-

Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

-

Citric Acid Catalyzed Microwave Irradiated Solvent Free Synthesis of 2-Substituted Benzothiazole Derivatives from 2-Aminothiophenol and Aryl Aldehydes. Academia.edu. [Link]

-

Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]

-

Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. Taylor & Francis Online. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. National Center for Biotechnology Information. [Link]

-

Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

-

A simple, rapid and efficient one-pot protocol for the synthesis of 2-substituted benzothiazole derivatives and their antimicrobial activities. South African Journal of Chemistry. [Link]

-

Benzothiazole-Acetamide Hybrids as Anti-Proliferative Agents. SSRN. [Link]

-

Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace. [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

-

Microwave-assisted synthesis of 1,3-benzothiazol-2(3 H)-one derivatives and analysis of their antinociceptive activity. Bahçeşehir University. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

Sources

- 1. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. mdpi.com [mdpi.com]

- 9. ijrpas.com [ijrpas.com]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (PDF) Citric Acid Catalyzed Microwave Irradiated Solvent Free Synthesis of 2-Substituted Benzothiazole Derivatives from 2-Aminothiophenol and Aryl Aldehydes [academia.edu]

Application Note: High-Yield Synthesis of 2-(Benzo[d]thiazol-2-ylthio)acetamide

Abstract

This application note details the optimized synthesis of 2-(benzo[d]thiazol-2-ylthio)acetamide , a critical pharmacophore in the development of antimicrobial, anti-inflammatory, and analgesic therapeutics. Unlike generic protocols, this guide focuses on the S-alkylation pathway of 2-mercaptobenzothiazole (2-MBT), addressing the specific challenges of regioselectivity (N- vs. S-alkylation) and purity. We provide a validated protocol using potassium carbonate in ethanol, ensuring high yields (>85%) and minimal side-product formation.

Introduction: The Strategic Value of the Benzothiazole Scaffold

The benzothiazole moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. The specific derivative, 2-(benzo[d]thiazol-2-ylthio)acetamide , serves two primary functions:

-

Direct Therapeutic Agent: Exhibits intrinsic antimicrobial and antifungal activity due to the lipophilic benzothiazole ring and the hydrogen-bonding capacity of the acetamide group.

-

Synthetic Intermediate: Acts as a precursor for more complex heterocyclic hybrids, including hydrazides and triazoles, often used in fragment-based drug design (FBDD).

The synthesis hinges on the nucleophilic substitution of 2-mercaptobenzothiazole. However, 2-MBT exhibits thiol-thione tautomerism , creating two potential nucleophilic sites: the sulfur (S-alkylation) and the nitrogen (N-alkylation). Controlling this selectivity is the core technical challenge addressed in this guide.

Reaction Mechanism & Regioselectivity

The reaction follows a classic S_N2 nucleophilic substitution mechanism. Under basic conditions, 2-mercaptobenzothiazole is deprotonated to form the thiobenzothiazole anion. While the negative charge is delocalized between the sulfur and nitrogen, the sulfur atom is more nucleophilic (softer base) and preferentially attacks the soft electrophilic carbon of 2-chloroacetamide.

Mechanistic Pathway (DOT Diagram)

Caption: Figure 1. Mechanism of S-alkylation of 2-mercaptobenzothiazole with 2-chloroacetamide via SN2 pathway.

Reagent Selection Guide

Success in this synthesis depends on the precise selection of reagents to favor S-alkylation over N-alkylation and to prevent hydrolysis of the amide group.

| Reagent | Role | Recommendation | Technical Rationale |

| 2-Mercaptobenzothiazole (2-MBT) | Substrate | High Purity (>98%) | Impurities like benzothiazole disulfide can inhibit the reaction. Ensure the starting material is a free flowing powder. |

| 2-Chloroacetamide | Electrophile | 1.1 - 1.2 Equivalents | A slight excess ensures complete consumption of the limiting reagent (2-MBT). Warning: Highly toxic and irritant. |

| Potassium Carbonate (K₂CO₃) | Base | Anhydrous | Preferred over NaOH. K₂CO₃ is mild enough to prevent hydrolysis of the acetamide group but strong enough to deprotonate the thiol. |

| Ethanol (Absolute) | Solvent | Primary Choice | Polar protic solvent that stabilizes the transition state. Green and easy to remove. Acetone is a viable alternative (faster rate, but higher volatility). |

| Potassium Iodide (KI) | Catalyst | Optional (0.1 eq) | Can accelerate the reaction via the Finkelstein reaction (in situ generation of 2-iodoacetamide), useful if reaction kinetics are slow. |

Experimental Protocol

Materials Required

-

2-Mercaptobenzothiazole (1.67 g, 10 mmol)

-

2-Chloroacetamide (1.03 g, 11 mmol)

-

Potassium Carbonate (anhydrous, 1.38 g, 10 mmol)

-

Ethanol (Absolute, 30 mL)

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar and reflux condenser.

Step-by-Step Workflow

Caption: Figure 2.[1] Operational workflow for the synthesis of 2-(benzo[d]thiazol-2-ylthio)acetamide.

Detailed Procedure

-

Activation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-mercaptobenzothiazole in 30 mL of absolute ethanol. Add 10 mmol of anhydrous potassium carbonate. Stir at room temperature for 15–20 minutes. Note: The solution may turn slightly yellow as the thiolate forms.

-

Addition: Add 11 mmol of 2-chloroacetamide to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours.

-

Validation: Monitor reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting thiol spot should disappear.

-

-

Workup: Allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing 100 mL of crushed ice/water. The product will precipitate as a solid.

-

Isolation: Filter the precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts (KCl) and unreacted chloroacetamide.

-

Purification: Recrystallize the crude solid from hot ethanol. Allow it to cool slowly to maximize crystal size and purity.

-

Drying: Dry the crystals in a vacuum desiccator over CaCl₂.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, compare your analytical data against these expected values.

| Parameter | Expected Value/Signal | Interpretation |

| Physical State | White to pale yellow crystalline solid | Dark yellow/brown indicates oxidation or impurities. |

| Melting Point | > 150°C (Verify experimentally) | Sharp range (< 2°C) indicates high purity. |

| IR Spectrum | 3280, 3180 cm⁻¹ (NH stretch)1660-1680 cm⁻¹ (C=O amide)1240 cm⁻¹ (C-S stretch) | Presence of amide doublet and carbonyl is critical. |

| ¹H NMR (DMSO-d₆) | δ 4.15-4.30 (s, 2H, S-CH₂)δ 7.30-8.00 (m, 4H, Ar-H)δ 7.20, 7.60 (br s, 2H, NH₂) | The singlet at ~4.2 ppm confirms S-alkylation. (N-alkylation would shift this significantly). |

| Yield | 85 - 92% | Lower yields suggest incomplete reaction or loss during recrystallization. |

Troubleshooting & Optimization

-

Issue: Low Yield / Sticky Solid

-

Cause: Incomplete precipitation or presence of solvent.

-

Solution: Ensure the ice-water volume is at least 3x the reaction volume. Scratch the beaker walls to induce crystallization.

-

-

Issue: Presence of Disulfide (Benzothiazole disulfide) [2]

-

Cause: Oxidation of the starting thiol before reaction.

-

Solution: Use fresh 2-mercaptobenzothiazole. Degas the ethanol with nitrogen before use if the problem persists.

-

-

Issue: N-Alkylated Byproduct

-

Cause: Use of very polar aprotic solvents (like DMF) with hard bases can sometimes favor N-alkylation, though S-alkylation is generally preferred for this substrate.

-

Solution: Stick to Ethanol/K₂CO₃.[3] The protic solvent hydrogen-bonds with the nitrogen, shielding it and directing the electrophile to the sulfur.

-

Safety & Handling

-

2-Chloroacetamide: Potentially toxic if swallowed or absorbed through skin. It is a known sensitizer. Handle in a fume hood with gloves.

-

2-Mercaptobenzothiazole: Can cause skin sensitization.

-

Waste Disposal: All aqueous waste from the workup contains organic residues and should be treated as hazardous chemical waste.

References

-

Synthesis and Biological Evaluation of Benzothiazole Derivatives. Journal of Chemical and Pharmaceutical Research. (2015).

-

S-Alkylation of 2-Mercaptobenzothiazole: A Green Approach. Current Organic Chemistry. (2012).

-

Synthesis, Spectroscopy and X-Ray Characterization of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate.

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole. ACS Omega. (2023).

-

Mercaptobenzothiazole - Chemical Data. PubChem.

Sources

Application Note: Strategic Solvent Selection for the Synthesis of Benzothiazole Thioethers

Abstract and Introduction

The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, with its thioether derivatives (C-S linked analogues) exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these vital compounds predominantly hinges on the formation of a carbon-sulfur bond, typically achieved through the nucleophilic substitution reaction between a 2-mercaptobenzothiazole (or its corresponding thiolate) and an electrophilic partner, such as an alkyl or aryl halide.

The choice of solvent is arguably one of the most critical parameters in this synthetic transformation. It governs not only the solubility of reactants but also profoundly influences reaction kinetics, pathway selection (e.g., Sₙ2 vs. SₙAr), yield, and the final purity of the product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for benzothiazole thioether synthesis. We will explore the mechanistic underpinnings of solvent effects, offer a comparative analysis of common solvent systems, and provide a detailed, field-proven protocol to empower chemists to optimize their synthetic outcomes.

The Mechanistic Role of Solvents in C-S Bond Formation

The synthesis of benzothiazole thioethers is fundamentally a nucleophilic substitution reaction. The deprotonated 2-mercaptobenzothiazole forms a potent thiolate anion, which acts as the nucleophile. The solvent's role extends far beyond simply being a medium for the reaction; it is an active participant in stabilizing or destabilizing reactants, intermediates, and transition states.

The Polarity and Proticity Dichotomy

The efficacy of a solvent in this context is best understood through the lens of its polarity and its ability to act as a hydrogen-bond donor (proticity). Solvents are broadly classified into two categories relevant to this synthesis: polar protic and polar aprotic.

-

Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess a hydrogen atom attached to an electronegative atom and can engage in hydrogen bonding. While they are effective at dissolving ionic reagents like the thiolate salt, they form a "solvation shell" or cage around the nucleophilic anion.[1] This caging effect stabilizes the nucleophile, thereby lowering its ground state energy and increasing the activation energy required for the reaction, which can significantly slow down Sₙ2-type reactions.[2][3]

-

Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile) have significant dipole moments but lack an acidic proton. They excel at solvating cations (e.g., Na⁺, K⁺) through dipole-dipole interactions while leaving the thiolate anion relatively "naked" and unsolvated.[1][3] This desolvation dramatically enhances the nucleophilicity of the thiolate, leading to a substantial acceleration of Sₙ2 reaction rates.[4] Consequently, solvents like DMF and DMSO are frequently the preferred choice for achieving high yields and rapid conversions in benzothiazole S-alkylation and S-arylation reactions.[5][6][7][8]

Visualizing the Synthetic Strategy

A clear understanding of the reaction mechanism and the logic behind solvent selection is paramount for successful synthesis.

Caption: General mechanism for the Sₙ2 synthesis of benzothiazole thioethers.

Caption: Decision workflow for solvent selection in benzothiazole thioether synthesis.

Comparative Analysis of Common Solvents

The optimal solvent choice is a balance of chemical efficiency, practicality, and safety. The following table provides a comparative overview of solvents commonly employed in this synthesis.

| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages | Common Disadvantages & Considerations |

| DMF (N,N-Dimethylformamide) | Polar Aprotic | 36.7 | 153 | Excellent for Sₙ2/SₙAr, dissolves most reactants, high boiling point allows for elevated temperatures.[5][6] | Toxic, high boiling point can complicate removal, requires anhydrous conditions for best results.[5] |